Momordicoside L

Description

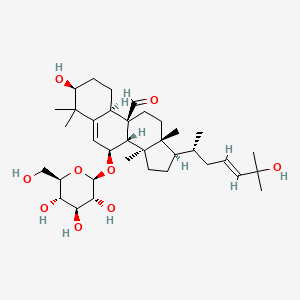

(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde has been reported in Momordica charantia with data available.

a bitter compound isolated from bitter melon; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O9/c1-20(9-8-13-32(2,3)43)21-12-14-35(7)30-24(44-31-29(42)28(41)27(40)25(18-37)45-31)17-23-22(10-11-26(39)33(23,4)5)36(30,19-38)16-15-34(21,35)6/h8,13,17,19-22,24-31,37,39-43H,9-12,14-16,18H2,1-7H3/b13-8+/t20-,21-,22-,24+,25-,26+,27-,28+,29-,30+,31-,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHOBTRHAFBJOW-MLFDEFIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316961 | |

| Record name | Momordicoside L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81348-83-6 | |

| Record name | Momordicoside L | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81348-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Momordicoside L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Momordicoside L: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordica charantia, commonly known as bitter melon, is a plant with a rich history in traditional medicine for treating a variety of ailments. Its therapeutic properties are attributed to a diverse array of bioactive compounds, among which are the cucurbitane-type triterpenoid saponins known as momordicosides. This technical guide focuses on a specific member of this family, Momordicoside L, a compound of growing interest within the scientific community. This document provides a comprehensive overview of the discovery and isolation of this compound, including detailed experimental protocols, quantitative data, and an exploration of its potential biological activities and associated signaling pathways.

Discovery and Structural Elucidation

This compound is a cucurbitane-type triterpenoid glycoside that has been identified and isolated from the leaves and fruits of Momordica charantia[1][2]. Like other momordicosides, it is one of the compounds contributing to the characteristic bitter taste of the plant[2]. The structural elucidation of this compound and its aglycone has been accomplished through modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which have been crucial in defining its complex molecular architecture[3][4].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C36H58O9 | [2] |

| Molecular Weight | 634.85 g/mol | [2] |

| Appearance | Crystal | |

| Purity | ≥95% | |

| Melting Point | 227-232°C |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Momordica charantia is a multi-step process involving extraction, fractionation, and chromatographic purification. While a single definitive protocol for this compound is not extensively detailed in the literature, a general workflow can be constructed based on the successful isolation of its aglycone and other similar triterpenoids from the plant[3][5][6].

1. Extraction:

-

Plant Material: Dried and powdered leaves or fruits of Momordica charantia are used as the starting material.

-

Solvent Extraction: The powdered material is typically extracted with 80% ethanol at room temperature for an extended period (e.g., one week) or via a hot reflux method[3][7]. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical scheme would involve partitioning against:

-

Petroleum ether (to remove non-polar compounds)

-

Ethyl acetate

-

n-butanol (where many saponins, including momordicosides, are expected to concentrate)

-

-

Each fraction is concentrated under reduced pressure.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The n-butanol fraction, being rich in saponins, is subjected to column chromatography on a silica gel stationary phase. Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show the presence of this compound (as identified by TLC comparison with a standard, if available) are further purified using a Sephadex LH-20 column. This step separates compounds based on their molecular size and polarity. Methanol is a commonly used eluent for this step[8][9].

The following diagram illustrates the general workflow for the isolation of this compound.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of this compound, or more commonly, its aglycone, in plant extracts. The following protocol is adapted from a validated method for the analysis of the aglycone of this compound[10][11][12].

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Kromasil C18 (4.6 mm x 150 mm, 5 µm particle size)[10][11].

-

Quantification: A calibration curve is generated using a standard of the aglycone of this compound at various concentrations. The concentration in the samples is then determined by comparing the peak area to the standard curve.

Table 2: Content of Aglycone of this compound in Momordica charantia from Different Regions

| Plant Origin | Content (mg/g of dried plant material) |

| Shandong | 0.211 |

| Henan | 0.033 |

| Hebei | 0.013 |

| Jiangxi | 0.007 |

| Data from Zhang et al. (2010)[10][11][12] |

Biological Activities and Signaling Pathways

While research on the specific biological activities of isolated this compound is still emerging, studies on related compounds and crude extracts of Momordica charantia provide strong indications of its therapeutic potential.

Antidiabetic Activity

Extracts of Momordica charantia are well-known for their traditional use in managing diabetes. One of the mechanisms contributing to this effect is the inhibition of carbohydrate-digesting enzymes. This compound has been reported to exhibit weak α-glucosidase inhibitory activity[13]. However, specific IC50 values for this compound are not yet well-documented in the literature. For comparison, methanolic extracts of M. charantia have shown α-glucosidase inhibition with an IC50 value of approximately 72.30 µg/mL[14].

A key signaling pathway implicated in the antidiabetic effects of bitter melon triterpenoids is the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK is a crucial mechanism for regulating glucose uptake and fatty acid oxidation[15]. Studies have shown that a mixture of momordicosides can stimulate the phosphorylation and activation of AMPK in muscle and fat cells[10][15]. While direct evidence for this compound is pending, it is plausible that it contributes to the overall AMPK-activating effect of bitter melon extracts.

The proposed mechanism involves the activation of AMPK via the upstream kinase CaMKKβ, independent of changes in the cellular AMP/ATP ratio[10][16].

Anticancer Activity

A potential target for the anticancer activity of compounds from Momordica charantia is the c-Met signaling pathway. The c-Met receptor tyrosine kinase is often aberrantly activated in various cancers, promoting proliferation, motility, and invasion[13][19]. Studies on Momordicine I have shown that it can inhibit the phosphorylation of c-Met and its downstream signaling molecules, such as STAT3, leading to reduced expression of survival-related proteins like c-Myc, survivin, and cyclin D1[13][20]. Although the effect of this compound on this pathway has not been specifically investigated, it represents a plausible mechanism of action that warrants further research.

Conclusion and Future Directions

This compound is a promising bioactive compound from Momordica charantia with potential applications in the management of diabetes and cancer. This guide has provided an overview of the current knowledge regarding its discovery, isolation, and biological activities. While the foundational research is in place, further studies are required to fully elucidate the therapeutic potential of this compound. Specifically, the development of a standardized, high-yield isolation protocol is crucial for obtaining sufficient quantities for in-depth biological evaluation. Furthermore, detailed investigations into its specific IC50 values against various cancer cell lines and its precise role in modulating the AMPK and c-Met signaling pathways will be instrumental in advancing its potential as a lead compound in drug discovery and development. The information presented herein serves as a valuable resource for researchers dedicated to exploring the rich pharmacopeia of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C36H58O9 | CID 101743788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKβ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Profiling and cheminformatics bioprospection of curcurbitacin I and momordin Ic from Momordica balsamina on α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajol.info [ajol.info]

- 13. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo study of inhibitory potentials of α-glucosidase and acetylcholinesterase and biochemical profiling of M. charantia in alloxan-induced diabetic rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Momordicoside L: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicoside L, a cucurbitane-type triterpenoid glycoside isolated from the medicinal plant Momordica charantia (bitter melon), has garnered significant scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. The document details its role in modulating key signaling pathways, including AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB), which are central to its anti-diabetic and anti-inflammatory effects. Furthermore, this guide presents detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex natural product with a characteristic tetracyclic triterpenoid core structure. Its chemical identity and properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | [1] |

| Molecular Formula | C₃₆H₅₈O₉ | [1] |

| Molecular Weight | 634.8 g/mol | [1] |

| CAS Number | 81348-83-6 | [1] |

| SMILES String | C--INVALID-LINK--[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2--INVALID-LINK--C)O">C@@HO[C@H]5--INVALID-LINK--CO)O)O">C@@HO)C=O)C)C | |

| Appearance | White crystalline powder | |

| Melting Point | 227-232 °C | |

| Boiling Point | 756.9 ± 60.0 °C (Predicted) | |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) |

Structural Elucidation: The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-diabetic and anti-inflammatory properties being the most extensively studied.

Anti-diabetic Activity

This compound and other related cucurbitane triterpenoids from Momordica charantia are believed to contribute significantly to the plant's traditional use in managing diabetes. The primary mechanism underlying this activity is the activation of the AMP-activated protein kinase (AMPK) pathway.

-

AMPK Activation: AMPK is a crucial regulator of cellular energy homeostasis. Activation of AMPK in skeletal muscle and adipose tissue enhances glucose uptake and fatty acid oxidation. Studies have shown that momordicosides can stimulate the phosphorylation and activation of AMPK. This activation is thought to be mediated, at least in part, through the upstream kinase CaMKKβ.

-

GLUT4 Translocation: A key downstream effect of AMPK activation is the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. This process is essential for increasing glucose uptake into cells, thereby lowering blood glucose levels. While direct studies on this compound are limited, related momordicosides have been shown to stimulate GLUT4 translocation in L6 myotubes and 3T3-L1 adipocytes.

Caption: Proposed AMPK signaling pathway activation by this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. This compound has demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.

-

NF-κB Inhibition: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus to initiate the transcription of these target genes. This compound has been shown to suppress the activation of NF-κB.

-

Cytokine Production: By inhibiting the NF-κB pathway, this compound can effectively reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

While research is ongoing, preliminary studies suggest that this compound and other compounds from Momordica charantia may possess anticancer properties. The proposed mechanisms include the induction of apoptosis and inhibition of cancer cell proliferation. However, specific IC₅₀ values for purified this compound against various cancer cell lines are not yet well-established in the literature. Most available data pertains to crude extracts of Momordica charantia. For instance, a methanol extract of Momordica charantia showed cytotoxic activity towards various human cancer cell lines with IC₅₀ values ranging from 0.25 to 0.35 mg/mL at 24 hours.

Table 2: Reported Biological Activities and Associated Mechanisms of this compound and Related Compounds

| Biological Activity | Key Molecular Targets/Pathways | Observed Effects |

| Anti-diabetic | AMPK, CaMKKβ, GLUT4 | Increased glucose uptake, improved glucose tolerance |

| Anti-inflammatory | NF-κB, IKK | Reduced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) |

| Anticancer | (Under investigation) | Induction of apoptosis, inhibition of cell proliferation (primarily observed with extracts) |

Experimental Protocols

This section provides representative methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

The following is a general workflow for the isolation and purification of this compound from the fruits of Momordica charantia.

References

Unveiling Momordicoside L: A Technical Guide to Its Natural Sources, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Momordicoside L, a cucurbitane-type triterpenoid glycoside of interest for its potential biological activities. The document details its primary natural source, quantitative data, comprehensive experimental protocols for its extraction and analysis, and explores associated biological signaling pathways.

Natural Sources of this compound

This compound is a phytochemical primarily isolated from Momordica charantia L., commonly known as bitter melon or bitter gourd, a member of the Cucurbitaceae family.[1][2] This plant is widely cultivated in tropical and subtropical regions and has a long history of use in traditional medicine.[1] this compound, along with other related cucurbitane-type triterpenoids, contributes to the characteristic bitter taste of the plant.[3]

Different parts of the Momordica charantia plant have been analyzed for their chemical constituents, revealing the presence of this compound and its aglycone in the leaves and fruits.[2][4][5]

Quantitative Analysis of this compound Precursor

Quantitative data for the aglycone of this compound in Momordica charantia sourced from various regions are presented below. The analysis was performed using High-Performance Liquid Chromatography (HPLC).

| Plant Source Geographic Origin | Part Analyzed | Aglycone of this compound Content (mg/g) |

| Shandong, China | Whole Plant | 0.211 |

| Henan, China | Whole Plant | 0.033 |

| Hebei, China | Whole Plant | 0.013 |

| Jiangxi, China | Whole Plant | 0.007 |

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantitative analysis of this compound and its related compounds from Momordica charantia.

Extraction and Isolation of this compound and its Aglycone

This protocol describes a general method for the extraction and isolation of triterpenoid glycosides, including the aglycone of this compound, from the leaves of Momordica charantia.[4]

Materials and Equipment:

-

Dried and pulverized leaves of Momordica charantia

-

80% Ethanol

-

Petroleum ether

-

Ethyl acetate

-

n-butanol

-

Silica gel for column chromatography

-

Sephadex LH-20 for column chromatography

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Maceration: Soak 6 kg of dried, pulverized Momordica charantia leaves in 80% ethanol at room temperature for one week.

-

Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the total extract.

-

Solvent Partitioning:

-

Suspend the total extract in an appropriate amount of water.

-

Perform successive extractions with equivalent volumes of petroleum ether, ethyl acetate, and n-butanol.

-

Combine the respective fractions and concentrate them under reduced pressure to yield the petroleum ether, ethyl acetate, and n-butanol fractions.

-

-

Column Chromatography:

-

Subject the n-butanol fraction, which is rich in saponins, to repeated silica gel column chromatography using a chloroform-methanol solvent system.

-

Further purify the resulting fractions using Sephadex LH-20 column chromatography with chloroform-methanol and methanol-water solvent systems.

-

-

Compound Identification: The isolated compounds, including the aglycone of this compound, can then be structurally elucidated using spectroscopic methods such as NMR (¹H-NMR, ¹³C-NMR).[4]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol details the HPLC method for the quantitative analysis of the aglycone of this compound.

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV detector.

-

Column: Kromasil C18 (4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile-Water (64:36, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 203 nm.

-

Column Temperature: Ambient.

Procedure:

-

Standard Preparation: Prepare a stock solution of the aglycone of this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions to establish a calibration curve.

-

Sample Preparation: Prepare extracts of Momordica charantia and filter them through a 0.45 µm membrane filter before injection.

-

Analysis: Inject the standard solutions and sample extracts into the HPLC system.

-

Quantification: Determine the concentration of the aglycone of this compound in the samples by comparing the peak areas with the calibration curve. The calibration curve has been shown to be linear in the range of 0.025 µg to 1 µg.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in current literature, it has been reported to exhibit weak α-glucosidase inhibition.[6] However, other closely related cucurbitane triterpenoids from Momordica charantia, such as Momordicine I, have been studied more extensively for their biological activities and impact on cellular signaling. Extracts of Momordica charantia are known to possess anti-inflammatory and anticancer properties through the modulation of various signaling pathways.[3][7][8]

Given the mandatory requirement for a signaling pathway diagram, the following section illustrates a well-documented pathway modulated by Momordica charantia extracts and its prominent bioactive compounds. It is important to note that while this compound is a constituent of these extracts, the direct modulation of this specific pathway by this compound alone requires further investigation.

Anti-inflammatory Signaling Pathway Modulated by Momordica charantia Bioactives

Momordica charantia extracts have been shown to exert anti-inflammatory effects by downregulating the NF-κB signaling pathway.[3] The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Caption: NF-κB signaling pathway inhibition by Momordica charantia bioactives.

Experimental and Analytical Workflow

The following diagram illustrates a comprehensive workflow for the phytochemical analysis of Momordica charantia, from sample preparation to the identification and quantification of this compound.

References

- 1. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three Selected Edible Crops of the Genus Momordica as Potential Sources of Phytochemicals: Biochemical, Nutritional, and Medicinal Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 5. Studies on the Constituents of Momordica charantia L. I. Isolation and Characterization of Momordicosides A and B, Glycosides of a Pentahydroxy-cucurbitane Triterpene [jstage.jst.go.jp]

- 6. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-Depth Technical Guide to Momordicoside L (CAS Number 81348-83-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicoside L, a cucurbitane-type triterpenoid glycoside with the CAS number 81348-83-6, is a significant bioactive compound isolated from Momordica charantia, commonly known as bitter melon. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, diverse pharmacological activities, and underlying mechanisms of action. The document summarizes quantitative data, provides detailed experimental protocols for key assays, and includes visual representations of critical signaling pathways and experimental workflows to support further research and drug development endeavors.

Introduction

This compound is a member of the momordicoside family of compounds, which are largely responsible for the characteristic bitter taste of Momordica charantia.[1] Belonging to the class of cucurbitacins, it has garnered significant scientific interest due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, antidiabetic, and immunomodulatory effects.[2] This guide aims to consolidate the current technical knowledge on this compound to facilitate its exploration as a potential therapeutic agent.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 81348-83-6 | [1] |

| Molecular Formula | C₃₆H₅₈O₉ | [1] |

| Molecular Weight | 634.85 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity | >98% (Commercially available) | [1] |

| Solubility | Soluble in Pyridine, Methanol, Ethanol | [1] |

| Storage | 2-8°C, protected from air and light | [1] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, which are detailed in the following sections.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways.

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |

| Cal27 | Head and Neck | 7 | [3] |

| JHU022 | Head and Neck | 17 | [3] |

| JHU029 | Head and Neck | 6.5 | [3] |

Mechanism of Action:

This compound induces apoptosis by modulating the expression of key regulatory proteins. It has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-3 and PARP cleavage, ultimately leading to programmed cell death.[1][4] Furthermore, this compound has been found to inhibit the c-Met signaling pathway, resulting in the reduction of downstream molecules like c-Myc, STAT3, survivin, and cyclin D1.[3]

Signaling Pathway: Apoptosis Induction by this compound

Caption: Apoptosis signaling pathway induced by this compound.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory signaling pathways, primarily the NF-κB pathway.

Mechanism of Action:

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the activation of the transcription factor NF-κB.[5] NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). By preventing the degradation of IκBα, an inhibitor of NF-κB, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent transactivation of target genes. This leads to a reduction in the production of inflammatory mediators.[5][6]

Signaling Pathway: NF-κB Inhibition by this compound

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antidiabetic Activity

This compound has shown potential as an antidiabetic agent through its effects on glucose metabolism, primarily mediated by the activation of AMP-activated protein kinase (AMPK).

Mechanism of Action:

AMPK is a crucial energy sensor that plays a key role in regulating glucose and lipid metabolism. This compound and other triterpenoids from bitter melon have been shown to activate AMPK.[7][8] This activation is believed to occur through the upstream kinase CaMKKβ, independent of LKB1.[8][9] Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the cell surface in muscle and adipose tissues, thereby enhancing glucose uptake from the bloodstream.[7] Additionally, AMPK activation stimulates fatty acid oxidation and inhibits hepatic glucose production, further contributing to its hypoglycemic effects.

Signaling Pathway: AMPK Activation by this compound

Caption: AMPK activation pathway mediated by this compound.

Immunomodulatory Activity

This compound has been reported to possess immunomodulatory properties, influencing the activity of various immune cells and the production of cytokines. It has been shown to stimulate certain components of the immune system while also exhibiting anti-inflammatory effects, suggesting a balancing role in immune responses.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization and evaluation of this compound.

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound from the leaves of Momordica charantia.

Experimental Workflow: Extraction and Isolation

Caption: General workflow for the extraction and isolation of this compound.

Detailed Protocol:

-

Plant Material Preparation: Dry the fresh leaves of Momordica charantia at room temperature and then pulverize them into a fine powder.

-

Extraction: Soak the powdered leaves in 80% ethanol at room temperature for one week. Combine the extracts and concentrate them under reduced pressure to obtain a total extract.

-

Fractionation: Suspend the total extract in an appropriate amount of water and perform successive liquid-liquid extractions with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: Subject the n-butanol fraction to repeated silica gel column chromatography using a chloroform-methanol gradient system.

-

Purification: Further purify the resulting fractions using a Sephadex LH-20 column with chloroform-methanol and methanol-water solvent systems.

-

Final Isolation: Isolate this compound using preparative High-Performance Liquid Chromatography (HPLC).[10]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., Cal27, JHU022, JHU029) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Detailed Protocol:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the appropriate time to induce apoptosis. Include both untreated and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for AMPK Activation

This protocol details the procedure for detecting the activation of AMPK via phosphorylation using Western blotting.

Detailed Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK (t-AMPK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and determine the ratio of p-AMPK to t-AMPK to assess the level of AMPK activation.

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological activities, supported by a growing body of scientific evidence. Its demonstrated anticancer, anti-inflammatory, and antidiabetic properties, coupled with elucidated mechanisms of action involving key signaling pathways such as apoptosis, NF-κB, and AMPK, position it as a strong candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

References

- 1. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases [frontiersin.org]

- 6. Anti-Inflammatory Effect of Momordica Charantia in Sepsis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKβ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of AMPK by bitter melon triterpenoids involves CaMKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

The In Vitro Anticancer Potential of Momordicoside L: A Technical Overview for Researchers

This technical guide, therefore, provides a comprehensive overview of the in vitro anticancer activities of structurally related cucurbitane-type triterpenoid glycosides and other bioactive compounds isolated from Momordica charantia. The methodologies and findings presented herein serve as a foundational framework for researchers and drug development professionals interested in investigating the potential of Momordicoside L as a novel anticancer agent.

Cytotoxicity of Bioactive Compounds from Momordica charantia

Cucurbitane-type triterpenoids and other compounds isolated from Momordica charantia have demonstrated cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting biological processes. While specific IC50 values for this compound are not currently documented, the following table summarizes the cytotoxic activities of other relevant compounds from the same plant, providing a comparative baseline for future studies.

| Compound/Extract | Cancer Cell Line(s) | Incubation Time (h) | IC50 Value | Reference |

| Momordicine-I | Cal27 (Head and Neck) | 48 | 7 µg/mL | [1] |

| Momordicine-I | JHU022 (Head and Neck) | 48 | 17 µg/mL | [1] |

| Momordicine-I | JHU029 (Head and Neck) | 48 | 6.5 µg/mL | [1] |

| Ethanol Fruit Extract | K562 (Chronic Myeloid Leukemia) | 72 | 0.082 mg/mL | |

| Methanol Extract (MCME) | CL1-0 (Lung Adenocarcinoma) | 24 | ~0.25 mg/mL | [2] |

| Methanol Extract (MCME) | AGS (Gastric Adenocarcinoma) | 24 | ~0.3 mg/mL | [2] |

| Methanol Extract (MCME) | HCT-116 (Colorectal Carcinoma) | 24 | ~0.3 mg/mL | [2] |

| Methanol Extract (MCME) | Hone-1 (Nasopharyngeal Carcinoma) | 24 | ~0.35 mg/mL | [2] |

| Various Cucurbitane Triterpenoid Glycosides | MCF-7, Doay, HEp-2, WiDr | 72 | 10–20 μg/mL | [1] |

Experimental Protocols

To ensure reproducibility and facilitate the design of future experiments on this compound, this section details the standard methodologies employed in the assessment of in vitro anticancer activity of compounds from Momordica charantia.

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed cells in a 6-well plate and treat with the test compound for a specified time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and resuspend in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Treat cells with the test compound for the desired duration.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of the test compound on signaling pathways.

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound remain to be elucidated, studies on other Momordica charantia constituents provide insights into potential mechanisms. For instance, Momordicine-I has been shown to inhibit the c-Met signaling pathway in head and neck cancer cells.[1] Extracts from the plant have also been found to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.

Below are illustrative diagrams of a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound, based on findings for related compounds.

Caption: A generalized workflow for assessing the in vitro anticancer activity of this compound.

References

- 1. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Momordicoside L: A Technical Guide to Solubility, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Momordicoside L, a significant cucurbitane triterpenoid glycoside found in Momordica charantia (bitter melon). Due to the limited availability of specific quantitative data for this compound, this document also includes qualitative data and information on related compounds to provide a broader context for researchers. Furthermore, it details established experimental protocols for determining these properties and explores the key signaling pathways influenced by this class of compounds.

Solubility Data

Precise quantitative solubility data for this compound in common laboratory solvents remains limited in publicly accessible literature. However, qualitative information from suppliers and data on related momordicosides provide valuable guidance for solvent selection.

Table 1: Qualitative Solubility of this compound and Related Triterpenoids

| Compound | Solvent | Solubility | Source |

| This compound | Acetone | Soluble | [] |

| Chloroform | Soluble | [] | |

| Dichloromethane | Soluble | [] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | [] | |

| Ethyl Acetate | Soluble | [] | |

| Momordicoside K | Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Pyridine | Soluble | [2] | |

| Methanol | Soluble | [2] | |

| Ethanol | Soluble | [2] | |

| Momordicoside A | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (122.40 mM) | [3] |

| Momordicin I | Methanol | Completely Soluble | [4] |

Stability Profile

-

pH Stability : An extraction method for total saponins from Momordica charantia involves dissolving the crude extract in water with a pH of 8, suggesting that the compounds are stable enough for processing under mildly alkaline conditions.[5]

-

Solvent Stability : A study involving the quantitative analysis of total saponins from Momordica charantia leaves noted that the prepared test solution in methanol demonstrated good stability for at least 2 hours under laboratory conditions.[4]

Given the lack of specific data, researchers should perform dedicated stability studies for this compound under their specific formulation and storage conditions.

Experimental Protocols

The following sections describe standard methodologies for determining the solubility and stability of triterpenoid glycosides like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is widely regarded as the gold standard for determining the thermodynamic solubility of a compound.[6][7][8]

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation : Add an excess amount of solid this compound to a vial containing the chosen solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The presence of undissolved solid is necessary to ensure saturation.[6]

-

Equilibration : Seal the vials and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 18 to 24 hours.[7][8]

-

Phase Separation : After equilibration, allow the vials to stand to let undissolved solids settle. Separate the saturated solution from the excess solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or by high-speed centrifugation.[7]

-

Quantification : Accurately dilute the clear, saturated filtrate. Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7]

-

Calculation : Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Stability Assessment (HPLC-Based Method)

A stability-indicating HPLC method is crucial for determining the degradation of a compound over time under various stress conditions.

Objective: To evaluate the stability of this compound under defined pH, temperature, and light conditions.

Methodology:

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Stress Conditions :

-

pH Stability : Dilute the stock solution in a series of aqueous buffers with different pH values (e.g., pH 2, 5, 7.4, 9).[9]

-

Temperature Stability : Aliquot the solution into vials and store them at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).[9]

-

Photostability : Expose a solution to a controlled light source (e.g., consistent with ICH Q1B guidelines) while keeping a control sample in the dark.

-

-

Time-Point Sampling : At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. Immediately quench any reaction if necessary (e.g., by neutralization or freezing).

-

HPLC Analysis : Analyze the samples using a validated, stability-indicating HPLC method. The method must be able to separate the intact this compound from any potential degradation products.

-

Data Analysis :

-

Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) concentration.

-

Determine the degradation kinetics by plotting the concentration versus time. This can be used to calculate the degradation rate constant (k) and the half-life (t½).

-

For temperature stability, an Arrhenius plot (ln k vs. 1/T) can be constructed to determine the activation energy of the degradation process.[9]

-

Signaling Pathway Interactions

While studies on this compound alone are limited, research on bitter melon extracts and related triterpenoids has identified key signaling pathways involved in their biological activity, particularly in metabolic regulation and oncology.

AMPK Pathway Activation

Triterpenoids from bitter melon are known activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK is a key mechanism for the anti-diabetic effects of these compounds.

The proposed mechanism involves the upstream kinase CaMKKβ.[10] Once activated, AMPK promotes downstream events that enhance glucose uptake and fatty acid oxidation, such as the translocation of the glucose transporter GLUT4 to the cell membrane.

Inhibition of c-Met/STAT3 Signaling

In the context of oncology, the related compound Momordicine-I has been shown to inhibit the c-Met signaling pathway in head and neck cancer cells.[11][12] The c-Met receptor tyrosine kinase is often overexpressed in cancers and contributes to tumor growth and proliferation. Inhibition of c-Met by Momordicine-I leads to the inactivation of downstream signaling molecules, including the signal transducer and activator of transcription 3 (STAT3), and subsequent downregulation of genes involved in cell survival and proliferation like c-Myc and Cyclin D1.[11][12]

References

- 2. Momordicoside K | CAS:81348-84-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. glpbio.com [glpbio.com]

- 4. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 5. CN102030795A - Cucurbitane momordicoside and preparation method thereof - Google Patents [patents.google.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of AMPK by bitter melon triterpenoids involves CaMKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Momordicoside L: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicoside L is a cucurbitane-type triterpenoid isolated from Momordica charantia, a plant commonly known as bitter melon. As a member of the cucurbitacin family, this compound possesses a complex tetracyclic structure that contributes to its diverse biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its applications in oncology, inflammation, and metabolic disorders. The information presented herein is a synthesis of available preclinical data, intended to inform further research and drug development efforts.

Anticancer Therapeutic Targets

This compound has demonstrated direct cytotoxic effects against several human cancer cell lines. The primary mechanism appears to be the induction of cell death, although the precise signaling pathways are still under investigation. Evidence from related cucurbitane triterpenoids, such as Momordicine I, suggests that the anticancer effects may be mediated through the inhibition of key oncogenic signaling pathways.

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| HL-60 | Leukemia | 37.2 ± 2.7 |

| CRL-1579 | Melanoma | 11.9 ± 2.2 |

| AZ521 | Stomach | 19.9 ± 1.5 |

| A549 | Lung | >50 |

| SK-BR-3 | Breast | >50 |

Signaling Pathways in Cancer

While direct evidence for this compound is still emerging, studies on the closely related compound Momordicine I indicate that a potential therapeutic target is the c-Met/STAT3 signaling pathway . This pathway is frequently overactivated in various cancers, leading to increased cell proliferation, survival, and metastasis. Inhibition of c-Met by Momordicine I leads to reduced phosphorylation of STAT3 and downregulation of its downstream targets, including c-Myc, survivin, and cyclin D1. Given the structural similarity, it is plausible that this compound exerts its anticancer effects through a similar mechanism.

Anti-inflammatory Therapeutic Targets

Chronic inflammation is a key driver of numerous diseases. Extracts from Momordica charantia, rich in triterpenoids like this compound, have demonstrated significant anti-inflammatory properties. The primary mechanisms are believed to involve the modulation of the NF-κB and Nrf2 signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the p65/p50 NF-κB dimer. This dimer then translocates to the nucleus to induce the expression of pro-inflammatory genes. Momordica charantia extracts have been shown to suppress the activation of NF-κB. It is hypothesized that this compound contributes to this effect by inhibiting the phosphorylation of IκBα.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. In silico studies have suggested that this compound may interact with Keap1, potentially leading to the activation of the Nrf2 pathway.

Metabolic Regulation Therapeutic Targets

Triterpenoids from Momordica charantia are well-regarded for their beneficial effects on metabolic health, particularly in the context of diabetes and obesity. The primary targets in this area are AMP-activated protein kinase (AMPK) and the digestive enzyme α-glucosidase.

AMPK Signaling Pathway

AMPK is a crucial energy sensor that plays a key role in glucose and lipid metabolism. Activation of AMPK promotes glucose uptake and fatty acid oxidation. Several momordicosides have been shown to activate AMPK, and this activation is mediated by the upstream kinase CaMKKβ in a calcium-independent manner. This suggests that this compound could be a potential therapeutic agent for metabolic disorders by activating this pathway.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This compound has been reported to exhibit weak α-glucosidase inhibition, although specific quantitative data such as IC50 values are not yet well-documented.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic targets.

Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodological & Application

Application Notes and Protocols for Momordicoside L Extraction from Bitter Melon Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordica charantia L., commonly known as bitter melon, is a plant recognized for its diverse medicinal properties. Its leaves are a rich source of various bioactive compounds, including cucurbitane-type triterpenoid saponins. Among these, Momordicoside L has garnered significant interest for its potential therapeutic applications, particularly its anti-inflammatory effects. These application notes provide detailed protocols for the extraction of this compound from bitter melon leaves and for assessing its biological activity, specifically its inhibitory effect on the NF-κB signaling pathway.

Extraction of this compound

The efficient extraction of this compound from bitter melon leaves is crucial for its subsequent purification and analysis. Several methods have been explored, with ultrasonically-assisted extraction (UAE) offering a balance of efficiency and convenience. The choice of solvent and extraction parameters significantly influences the yield of this compound.

Quantitative Data on Extraction Parameters

The following table summarizes various parameters used for the extraction of compounds, including triterpenoids, from bitter melon leaves. While not all studies quantify this compound specifically, these parameters provide a strong foundation for optimizing its extraction.

| Extraction Method | Plant Part | Solvent | Solvent:Solid Ratio | Temperature (°C) | Time (min) | Key Findings/Yield |

| Soaking | Leaves | 80% Ethanol | Not Specified | Room Temperature | 1 week | Successful isolation of Aglycone of this compound.[1] |

| Ultrasonic-Assisted | Leaves | Methanol | 80:1 (mL/g) | 25 | 30 (repeated 5 times) | Effective for extracting cucurbitane-type triterpenoids.[2] |

| Ultrasonic-Assisted | Leaves | Choline chloride-acetic acid (1:4.35 M ratio) with 20.68% water | 33.3:1 (mL/g) | 75 | 21.23 | Optimized for enhanced extraction of phenolic compounds.[3][4] |

| Hot Reflux | Fruit | 50% Ethanol | 10:1 (mL/g) | 150 | 360 | Optimized for steroidal glycoside extraction from fruit.[5] |

| Microwave-Assisted | Powdered Plant | Methanol | 100:1 (mL/g) | 80 | 5 | Efficient for extracting cucurbitane-type triterpenoids.[2] |

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is designed for the laboratory-scale extraction of this compound from dried bitter melon leaves, based on established methods for triterpenoid extraction.[2][6]

Materials and Equipment:

-

Dried bitter melon leaves, ground to a fine powder (40-mesh)

-

80% Ethanol (v/v)

-

Ultrasonic bath or probe sonicator

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

-

Analytical balance

-

Glassware (beakers, flasks)

Procedure:

-

Sample Preparation: Weigh 10 g of powdered bitter melon leaves.

-

Extraction:

-

Place the powdered leaves in a 250 mL beaker and add 200 mL of 80% ethanol (a 20:1 solvent-to-solid ratio).

-

Place the beaker in an ultrasonic bath.

-

Sonicate for 45 minutes at a controlled temperature of 50°C.

-

-

Separation:

-

After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Decant the supernatant and filter it through Whatman No. 1 filter paper.

-

-

Solvent Evaporation:

-

Concentrate the filtered extract using a rotary evaporator at a temperature of 50-60°C until the ethanol is removed, yielding a crude extract.

-

-

Further Processing (Optional):

-

The crude extract can be further purified using techniques such as liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) followed by column chromatography (e.g., silica gel, Sephadex LH-20) to isolate this compound.[1]

-

Protocol 2: In Vitro Assay for NF-κB Inhibition

This protocol describes a reporter gene assay to determine the inhibitory effect of this compound on the NF-κB signaling pathway in RAW 264.7 macrophage cells.[7][8][9]

Materials and Equipment:

-

RAW 264.7 macrophage cell line stably transfected with an NF-κB luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Luciferase Assay System

-

Luminometer

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the RAW 264.7 NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

-

-

Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control group.

-

-

Luciferase Assay:

-

After incubation, wash the cells with PBS.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

-

Data Analysis:

-

Normalize the luciferase activity to the protein concentration of each well.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the LPS-stimulated control.

-

Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][11][12] This pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6. This compound is proposed to interfere with this cascade, thereby reducing the inflammatory response.

References

- 1. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 2. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Enhanced ultrasonically assisted extraction of bitter melon (Momordica charantia) leaf phenolic compounds using choline chloride-acetic acidâbased natural deep eutectic solvent: an optimization approach and in vitro digestion - University of Exeter - Figshare [ore.exeter.ac.uk]

- 4. abis-files.omu.edu.tr [abis-files.omu.edu.tr]

- 5. jocpr.com [jocpr.com]

- 6. hielscher.com [hielscher.com]

- 7. mdpi.com [mdpi.com]

- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Frontiers | Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases [frontiersin.org]

Application Notes and Protocols for the Quantification of Momordicoside L by HPLC

Introduction

Momordicoside L, a cucurbitane-type triterpenoid glycoside isolated from the medicinal plant Momordica charantia (bitter melon), has garnered significant interest within the scientific and drug development communities. Preclinical studies have highlighted its potential therapeutic properties. As research into the pharmacological applications of this compound progresses, the need for a robust and reliable analytical method for its quantification is paramount. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the accurate determination of this compound in various samples, including plant extracts and research formulations. The protocols outlined herein are intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

This section details the necessary procedures for the quantification of this compound, from sample preparation to the specifics of the HPLC analysis and method validation.

Sample Preparation: Extraction from Momordica charantia Fruit Powder

This protocol describes the extraction of this compound from dried and powdered Momordica charantia fruit, a common starting material for phytochemical analysis.

Materials:

-

Dried Momordica charantia fruit powder

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

0.45 µm syringe filters

Procedure:

-

Accurately weigh approximately 20 g of dried Momordica charantia fruit powder and place it into a cellulose thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Add 200 mL of methanol to the round-bottom flask of the Soxhlet apparatus.

-

Assemble the Soxhlet apparatus and heat the methanol to its boiling point (approximately 78°C) to initiate the extraction process.

-

Allow the extraction to proceed for a minimum of 6 hours, ensuring continuous cycling of the solvent.

-

After extraction, allow the solution to cool to room temperature.

-

Concentrate the methanolic extract to dryness using a rotary evaporator at a temperature of 40°C under reduced pressure.

-

Re-dissolve a known quantity of the dried extract in the mobile phase to achieve a final concentration suitable for HPLC analysis (e.g., 10 mg/mL).

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Standard Solution Preparation

The preparation of accurate standard solutions is critical for the calibration and quantification of this compound.

Materials:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Dissolve the standard in a 10 mL volumetric flask with methanol to prepare a stock solution of 1 mg/mL.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from 0.025 µg/mL to 1.0 µg/mL.

Chromatographic Conditions

The following HPLC parameters have been established for the quantification of the aglycone of this compound.[1]

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Kromasil C18 (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (64:36, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 203 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

System Suitability: Before initiating any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution multiple times and evaluating key parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Data Presentation

The following tables summarize the quantitative data from method validation studies for the aglycone of this compound and related compounds from Momordica charantia.

Table 1: Linearity Data for the Aglycone of this compound [1]

| Analyte | Linear Range (µg) | Correlation Coefficient (r) |

| Aglycone of this compound | 0.025 - 1.0 | 0.9911 |

Table 2: Precision and Accuracy Data for Phenolic Compounds in Momordica charantia Extract

| Analyte | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) |

| Gallic Acid | < 4.97 | < 4.92 | 90.96 - 108.92 |

| Catechin | < 4.97 | < 4.92 | 90.96 - 108.92 |

| Chlorogenic Acid | < 4.97 | < 4.92 | 90.96 - 108.92 |

| Epigallocatechin gallate | < 4.97 | < 4.92 | 90.96 - 108.92 |

| Caffeic Acid | < 4.97 | < 4.92 | 90.96 - 108.92 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

While specific LOD and LOQ values for this compound were not detailed in the reviewed literature, these parameters are crucial for method validation and should be experimentally determined.

| Parameter | Description |

| LOD | The lowest concentration of the analyte that can be reliably detected but not necessarily quantified. |

| LOQ | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for this compound quantification and a relevant signaling pathway.

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for Momordicoside L Solid-Phase Extraction (SPE) Cleanup

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicoside L, a cucurbitane-type triterpenoid glycoside isolated from the bitter melon (Momordica charantia), has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the diverse family of momordicosides, it is being investigated for various biological activities. The effective isolation and purification of this compound from crude plant extracts are crucial for accurate pharmacological studies and further drug development. Solid-phase extraction (SPE) presents a reliable and efficient method for the cleanup and concentration of this compound, removing interfering substances and enhancing analytical sensitivity.

These application notes provide a detailed protocol for the solid-phase extraction of this compound, suitable for researchers in natural product chemistry, pharmacology, and drug discovery. The methodology is based on established principles for the purification of similar triterpenoid saponins and can be adapted for various downstream applications, including high-performance liquid chromatography (HPLC) analysis, in vitro assays, and early-stage drug formulation.

Experimental Protocols

Principle of the Method

This protocol employs reversed-phase solid-phase extraction (SPE). The nonpolar stationary phase of the SPE cartridge retains the moderately polar this compound from the aqueous sample matrix. Polar impurities are washed away, and the target analyte is subsequently eluted with a solvent of higher organic strength. This method is adapted from established protocols for related cucurbitane triterpenoids, such as Momordicoside A[1][2].

Materials and Reagents

-

SPE Cartridge: C18 or a polymeric reversed-phase sorbent (e.g., polystyrene-divinylbenzene). A Carb cartridge has also been shown to be effective for similar compounds[1][2].

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Crude Extract: Methanolic or ethanolic extract of Momordica charantia fruit or leaves, dried and reconstituted in an appropriate solvent.

-

SPE Vacuum Manifold

-

Collection Vials

-

Nitrogen Evaporation System

Sample Preparation

-

Extraction: Extract the dried and powdered plant material (e.g., 50 g) with 500 mL of 80% ethanol using a suitable method such as soxhlet extraction or ultrasonication.

-

Concentration: Evaporate the solvent from the crude extract under reduced pressure to obtain a viscous residue.

-

Reconstitution: Dissolve a known amount of the dried extract in a minimal amount of methanol and then dilute with water to achieve a final methanol concentration of less than 10%. This ensures proper retention of this compound on the reversed-phase sorbent. For instance, dissolve 1 g of extract in 5 mL of methanol and dilute with 45 mL of water.

-

Clarification: Centrifuge or filter the reconstituted sample to remove any particulate matter that could clog the SPE cartridge.

Solid-Phase Extraction Protocol

The following protocol is a general guideline and may require optimization based on the specific crude extract and desired purity. A stepwise elution approach can enhance the separation of compounds with different polarities[3].

-

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through the sorbent, followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry out between steps.

-